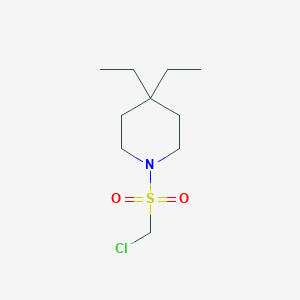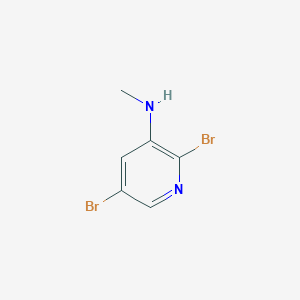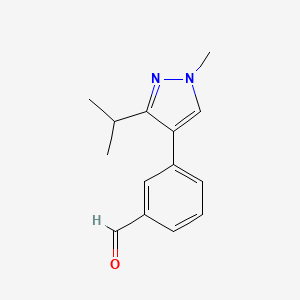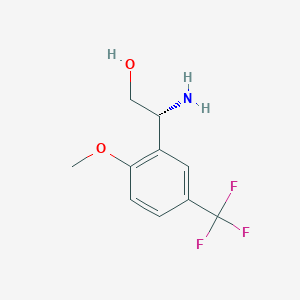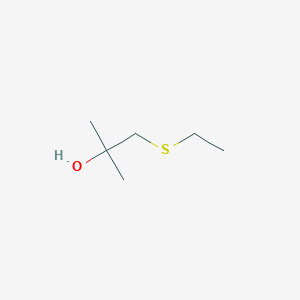
1-(Ethylthio)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylsulfanyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of an ethylsulfanyl group attached to a 2-methylpropan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfanyl)-2-methylpropan-2-ol typically involves the reaction of 2-methylpropan-2-ol with ethylsulfanyl reagents under controlled conditions. One common method includes the use of ethylthiol and a suitable base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-(ethylsulfanyl)-2-methylpropan-2-ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(Ethylsulfanyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(Ethylsulfanyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(ethylsulfanyl)-2-methylpropan-2-ol involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
1-(Methylsulfanyl)-2-methylpropan-2-ol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-Methyl-2-propanethiol: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
Ethylsulfanyl ethanol: Contains an ethylsulfanyl group but with an ethanol backbone.
Uniqueness: 1-(Ethylsulfanyl)-2-methylpropan-2-ol is unique due to the combination of its ethylsulfanyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H14OS |
|---|---|
分子量 |
134.24 g/mol |
IUPAC 名称 |
1-ethylsulfanyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-4-8-5-6(2,3)7/h7H,4-5H2,1-3H3 |
InChI 键 |
PONRUFZSKGVYLF-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


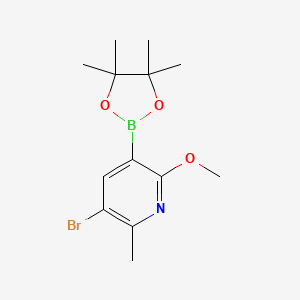
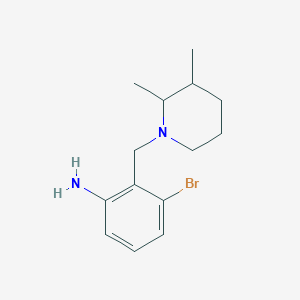
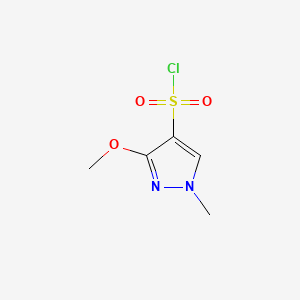
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

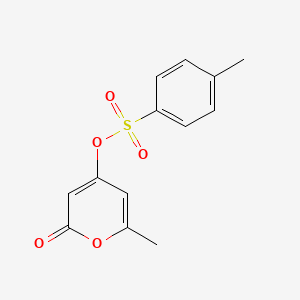
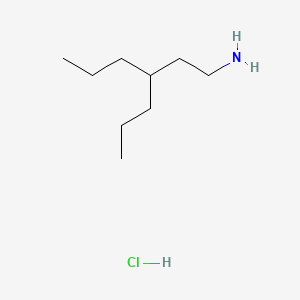

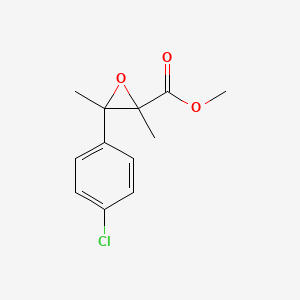
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
